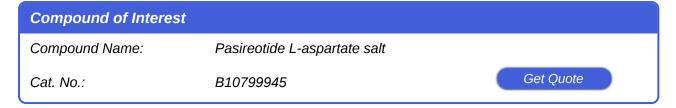


Pasireotide L-aspartate Salt: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of **Pasireotide L-aspartate salt**, a multireceptor targeted somatostatin analog. It covers its chemical structure, physicochemical properties, mechanism of action, and key experimental findings, presented in a format tailored for the scientific community.

Chemical Structure and Physicochemical Properties

Pasireotide is a synthetic, long-acting cyclic hexapeptide that mimics the action of the natural hormone somatostatin.[1] It is formulated as a diaspartate salt, where the pasireotide molecule is ionically bonded with two molecules of L-aspartic acid.[2][3] This formulation is known as Pasireotide diaspartate.[4]

The core structure of pasireotide is a six-membered homodetic cyclic peptide.[1] This structure confers stability and a prolonged duration of action compared to native somatostatin.

Physicochemical Data

The key physicochemical properties of Pasireotide and its L-aspartate salt are summarized below.



Property	Value	Salt Form
Molecular Formula	C58H66N10O9	Pasireotide (base)
C66H80N12O17	Pasireotide diaspartate	
Molecular Weight	1047.2 g/mol	Pasireotide (base)
1180.33 g/mol	Pasireotide L-aspartate	
1313.4 g/mol	Pasireotide diaspartate	_
CAS Number	396091-73-9	Pasireotide (base)
396091-77-3	Pasireotide L-aspartate	
Solubility	Water: Soluble	Pasireotide
DMSO: 1 mg/mL (0.85 mM)	Pasireotide L-aspartate	
pKa (Strongest Acidic)	9.08	Pasireotide (Predicted)
logP	3.03	Pasireotide (Predicted)
Appearance	Solid	Pasireotide

Data sourced from[1][2][5][6][7][8].

Mechanism of Action and Signaling Pathways

Pasireotide functions as a somatostatin analog, exerting its effects by binding to somatostatin receptors (SSTRs).[9] It is a multi-receptor ligand with a high binding affinity for four of the five known SSTR subtypes.[10] Its efficacy, particularly in Cushing's disease, is attributed to its exceptionally high affinity for SSTR5, a receptor subtype often overexpressed in corticotroph tumors.[11][12]

Receptor Binding Affinity

Pasireotide's binding profile distinguishes it from other somatostatin analogs. It exhibits a 40-fold increased affinity for SSTR5 compared to other analogs.[8]



Receptor Subtype	Binding Affinity (pKi)
SSTR1	8.2
SSTR2	9.0
SSTR3	9.1
SSTR4	< 7.0
SSTR5	9.9

pKi values represent the negative logarithm of the inhibition constant. A higher value indicates stronger binding affinity. Data sourced from[5][13].

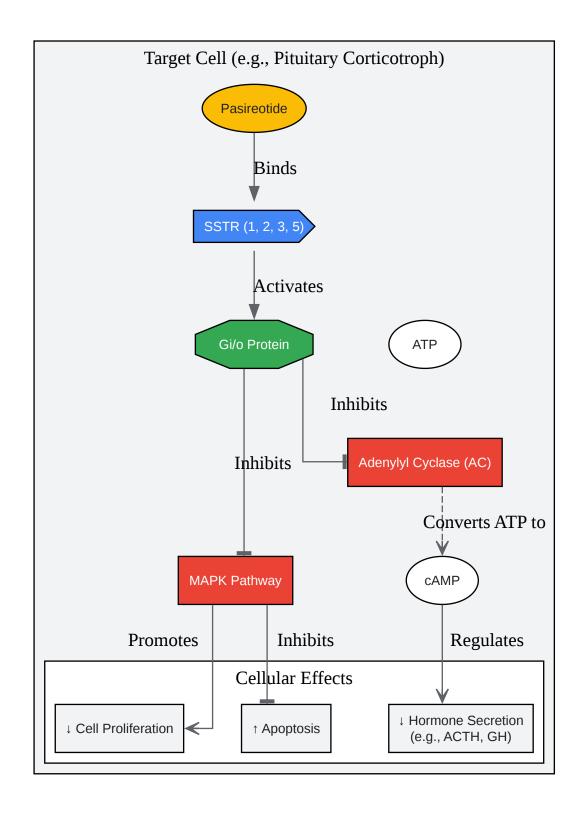
Post-Receptor Signaling

Upon binding to SSTRs, which are G protein-coupled receptors (GPCRs), Pasireotide initiates a cascade of intracellular signaling events.[9]

- Inhibition of Adenylyl Cyclase: Pasireotide's binding to SSTRs activates inhibitory G-proteins (Gi/o). This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9] The reduction in cAMP signaling is a primary mechanism for inhibiting hormone secretion, such as Adrenocorticotropic Hormone (ACTH) from pituitary tumors.[9][11]
- Modulation of MAPK Pathway: Pasireotide has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway.[9] This inhibition contributes to its antiproliferative and proapoptotic effects in various cancer cells, including pituitary adenomas.[9][13]
- Immunomodulation: By activating SSTRs on immune cells, Pasireotide can modulate immune function and suppress the production of certain cytokines.[9]

These pathways collectively lead to the therapeutic effects of Pasireotide: antisecretory (inhibition of hormone release), antiproliferative (inhibition of cell growth), and pro-apoptotic (induction of cell death) activities.[13]





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Caption: Pasireotide signaling cascade.



Experimental Protocols and Methodologies

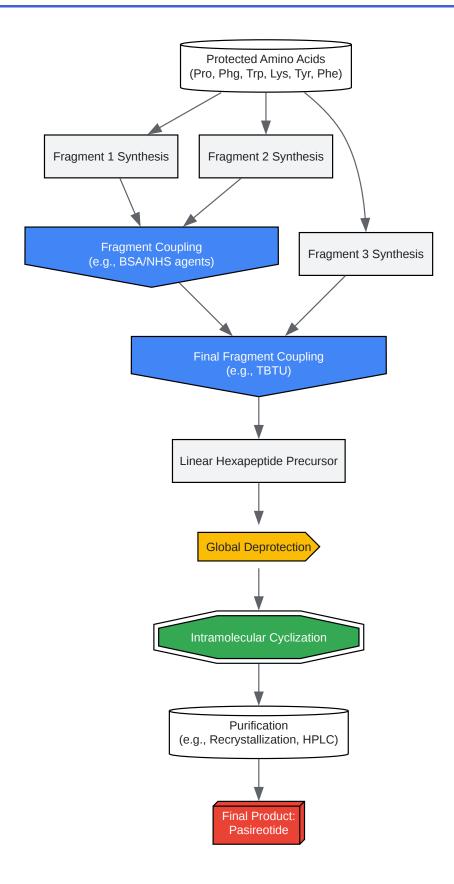
The development and characterization of Pasireotide have involved various experimental approaches, from chemical synthesis to in vitro and in vivo functional assays.

Chemical Synthesis: Liquid-Phase Approach

A total synthesis of Pasireotide has been achieved using liquid-phase peptide synthesis. This method offers advantages in scalability and purification of intermediates compared to solid-phase synthesis.

Overall Strategy: The synthesis can be performed using a convergent 3 + 2 + 1 fragment condensation strategy.[14] This involves synthesizing three key peptide fragments separately and then coupling them together in solution to form the linear precursor, which is subsequently cyclized.





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Caption: Liquid-phase synthesis workflow for Pasireotide.



Key Reagents:

- Coupling Agents: N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are used for peptide bond formation.[14]
- Protection Strategy: A standard Fmoc/tBu protecting group scheme is often employed.[14]

In Vitro Efficacy Assessment

Objective: To determine the inhibitory effect of Pasireotide on hormone secretion.

Methodology:

- Cell Culture: Primary cultures of rat pituitary cells are established and maintained in appropriate culture media.
- Stimulation: Growth hormone (GH) secretion is induced by treating the cells with growth hormone-releasing hormone (GHRH).
- Treatment: Cells are co-incubated with GHRH and varying concentrations of Pasireotide L-aspartate salt.
- Quantification: GH levels in the cell culture supernatant are measured using a suitable immunoassay (e.g., ELISA).
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of Pasireotide.

Result:

 Pasireotide L-aspartate salt effectively inhibits GHRH-induced GH release with an IC50 of 0.4 nM.[13]

In Vivo Efficacy in Animal Models

Objective: To evaluate the anti-tumor and metabolic effects of Pasireotide in a relevant animal model.



Methodology:

- Animal Model: A mouse model of immune-mediated arthritis or a Pdx1-Cre model for neuroendocrine tumors can be used.[13]
- Treatment Protocol: Pasireotide L-aspartate salt is administered subcutaneously (s.c.) at specified doses (e.g., 2-50 μg/kg twice daily or 160 mg/kg/mouth) for a defined period (e.g., 42 days to 4 months).[13]
- Endpoint Analysis:
 - Metabolic Parameters: Serum insulin and glucose levels are measured.
 - Tumor Growth: Tumor size is monitored and measured.
 - Apoptosis: Apoptotic markers are assessed in tumor tissue samples (e.g., via TUNEL staining or caspase activity assays).

Key Findings:

- Significantly decreased serum insulin and increased serum glucose were observed.[13]
- A significant reduction in tumor size and an increase in apoptosis were demonstrated.[13]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Pasireotide has been characterized in humans.



Parameter	Value
Time to Peak (Tmax)	0.25 - 0.5 hours
Volume of Distribution	> 100 L
Plasma Protein Binding	88%
Metabolism	Minimal
Elimination Half-life	~12 hours
Clearance	~7.6 L/h (healthy) / ~3.8 L/h (Cushing's)
Primary Route of Elimination	Hepatic Clearance (~48%)

Data sourced from[6].

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